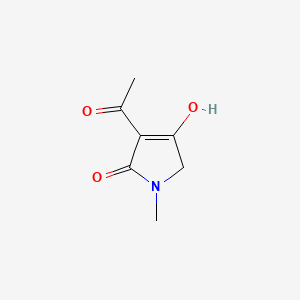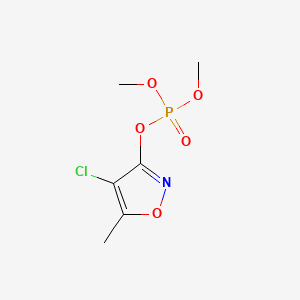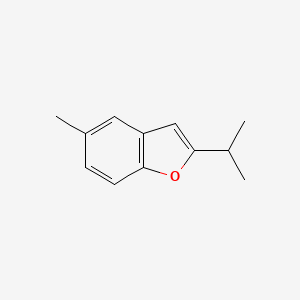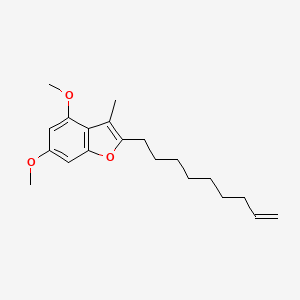
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that features a pyridine core substituted with two oxazoline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves the reaction of 2,6-bis(bromomethyl)pyridine with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran or dimethylformamide. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromomethyl groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has several scientific research applications:
Catalysis: It is used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Material Science: The compound can be used in the synthesis of metal-organic frameworks and other advanced materials.
Biology and Medicine: Its derivatives are being explored for potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine and oxazoline rings. This coordination can enhance the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine: This compound has phenyl groups instead of isopropyl groups on the oxazoline rings.
2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine: Similar to the previous compound but with different stereochemistry.
2,6-Bis((4S)-4-benzyl-2-oxazolinyl)pyridine: This compound features benzyl groups on the oxazoline rings.
Uniqueness
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is unique due to the presence of isopropyl groups on the oxazoline rings, which can influence its steric and electronic properties. This can affect its coordination behavior and catalytic activity, making it distinct from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C31H35N3O4 |
|---|---|
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
(4S)-4-propan-2-yl-2-[2-[[6-[[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H35N3O4/c1-20(2)26-18-37-30(33-26)24-12-5-7-14-28(24)35-16-22-10-9-11-23(32-22)17-36-29-15-8-6-13-25(29)31-34-27(19-38-31)21(3)4/h5-15,20-21,26-27H,16-19H2,1-4H3/t26-,27-/m1/s1 |
InChI-Schlüssel |
SRCIMUQAZKLPHY-KAYWLYCHSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@H](CO5)C(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)


